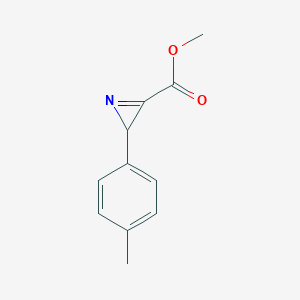
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the quinoline moiety: The piperazine core is then reacted with a quinoline derivative, often through nucleophilic substitution.
Attachment of the aminobutyryl group: This step involves the acylation of the piperazine nitrogen with a 4-aminobutyryl chloride or similar reagent.
Formation of the maleate salt: The final compound is obtained by reacting the free base with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminobutyryl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridine ring instead of quinoline.
1-(4-Aminobutyryl)-4-(2-phenyl)piperazine: Contains a phenyl group instead of quinoline.
1-(4-Aminobutyryl)-4-(2-thienyl)piperazine: Features a thiophene ring instead of quinoline.
Uniqueness
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is unique due to the presence of the quinoline moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
101153-52-0 |
|---|---|
Molekularformel |
C21H26N4O5 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
4-amino-1-(4-quinolin-2-ylpiperazin-1-yl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H22N4O.C4H4O4/c18-9-3-6-17(22)21-12-10-20(11-13-21)16-8-7-14-4-1-2-5-15(14)19-16;5-3(6)1-2-4(7)8/h1-2,4-5,7-8H,3,6,9-13,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
JLZRLIMLKBNHHQ-WLHGVMLRSA-N |
Isomerische SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


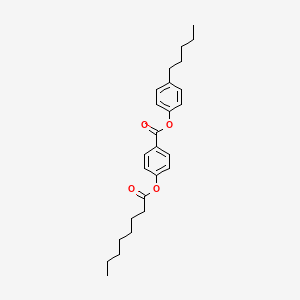
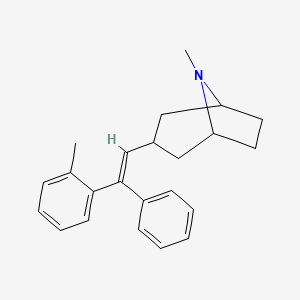
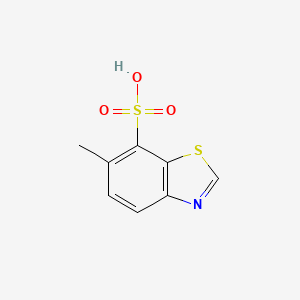
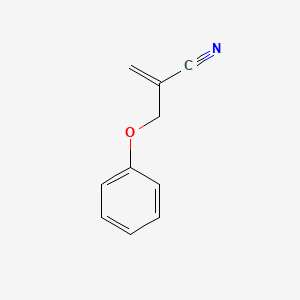
silane](/img/structure/B14344715.png)

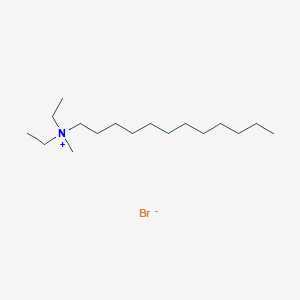
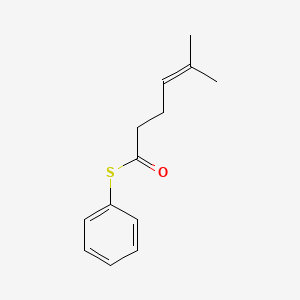
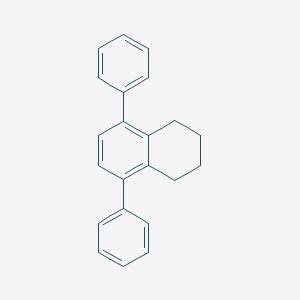
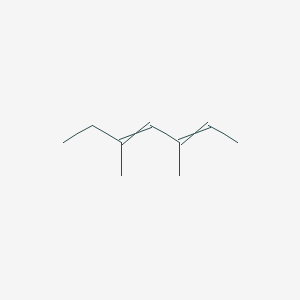
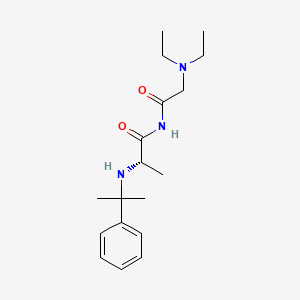
![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
